An In-depth Technical Guide to 3-(Pyridin-2-yl)propanoic Acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-(Pyridin-2-yl)propanoic Acid: Synthesis, Properties, and Therapeutic Potential
A Note on the Subject: Initial research into "3-pyridin-2-ylpropanimidothioic acid" revealed a scarcity of publicly available data. This suggests that it is a novel or exceptionally rare compound, precluding the creation of a comprehensive technical guide at this time. In the spirit of providing a valuable and data-supported resource for researchers in drug development, this guide will instead focus on a closely related and well-documented molecule: 3-(Pyridin-2-yl)propanoic acid . This compound shares the core pyridin-2-ylpropyl scaffold and offers a wealth of information relevant to understanding the chemical and biological landscape of this class of molecules.
Introduction: The Pyridine Scaffold in Medicinal Chemistry
Pyridine and its derivatives are fundamental building blocks in the world of medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Their prevalence stems from the pyridine ring's ability to engage in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking, as well as its metabolic stability. Propanoic acid moieties are also significant in drug design, often used to modulate solubility, engage with active sites, or serve as a handle for further chemical modification.[2] The combination of these two pharmacophores in 3-(pyridin-2-yl)propanoic acid creates a molecule of significant interest for drug discovery and development, particularly as a versatile intermediate and a scaffold for new chemical entities.
Chemical Structure and Physicochemical Properties
3-(Pyridin-2-yl)propanoic acid is a heterocyclic carboxylic acid. Its structure consists of a pyridine ring substituted at the 2-position with a propanoic acid chain.
Table 1: Physicochemical Properties of 3-(Pyridin-2-yl)propanoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [3] |
| CAS Number | 15197-75-8 | [3] |
| IUPAC Name | 3-pyridin-2-ylpropanoic acid | [3] |
| SMILES | C1=CC=NC(=C1)CCC(=O)O | [3] |
| Melting Point | 139 °C | [4] |
| Boiling Point | 389.4 ± 22.0 °C (Predicted) | [4] |
| pKa | 4.21 ± 0.10 (Predicted) | [4] |
| Solubility | Soluble in Methanol | [4] |
| XLogP3 | 0.4 | [3] |
Synthesis and Manufacturing
Several synthetic routes to 3-(pyridin-2-yl)propanoic acid and its derivatives have been reported, offering flexibility in starting materials and reaction conditions.
Oxidation of 3-(Pyridin-2-yl)propan-1-ol
A common laboratory-scale synthesis involves the oxidation of the corresponding primary alcohol, 3-(pyridin-2-yl)propan-1-ol. This method is straightforward and utilizes readily available oxidizing agents.
Protocol:
-
To a stirred solution of 3-(pyridin-2-yl)propan-1-ol in water, add concentrated sulfuric acid.
-
While maintaining the temperature at approximately 50 °C, add potassium permanganate portion-wise over 30 minutes.
-
Continue stirring at 50 °C until the reaction mixture turns brown, indicating the consumption of the permanganate.
-
Work-up of the reaction mixture, typically involving filtration of manganese dioxide and extraction, followed by purification, yields the desired carboxylic acid.[5]
Hydrolysis of Propionate Esters
Another route involves the synthesis of a propionate ester followed by hydrolysis. This is particularly relevant for industrial applications, as seen in the synthesis of intermediates for larger drug molecules. A related synthesis for the amino-propanoate derivative is illustrative.
Protocol (for the related 3-(pyridin-2-ylamino)propanoic acid):
-
Combine pyridin-2-amine, butyl prop-2-enoate, and acetic acid and stir at 70 °C overnight.
-
Add potassium hydroxide and water to the reaction mixture and stir at room temperature to facilitate hydrolysis of the ester.
-
Concentrate the mixture under vacuum and wash with an organic solvent (e.g., DCM) to remove impurities.
-
The resulting product is 3-(pyridin-2-ylamino)propanoic acid.[6]
This highlights a general strategy where a pyridine nucleophile is reacted with an acrylate derivative, followed by hydrolysis to yield the propanoic acid.
Spectroscopic and Analytical Characterization
The structural elucidation of 3-(pyridin-2-yl)propanoic acid relies on standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). The aliphatic protons of the propanoic acid chain will appear as two triplets in the upfield region (δ 2.5-3.5 ppm). The acidic proton of the carboxyl group will be a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.[7]
-
¹³C NMR: The carbon spectrum will display eight distinct signals: four for the sp² hybridized carbons of the pyridine ring, one for the carbonyl carbon of the carboxylic acid (typically δ > 170 ppm), and three for the sp³ hybridized carbons of the ethyl chain.[3]
-
Mass Spectrometry: Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 151. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH) and fragmentation of the aliphatic chain.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and C=N and C=C stretching vibrations from the pyridine ring (around 1600-1400 cm⁻¹).[8]
Biological Activity and Therapeutic Potential
While extensive biological studies specifically on 3-(pyridin-2-yl)propanoic acid are not widely published, the broader class of pyridine and arylpropionic acid derivatives exhibits a vast range of pharmacological activities.[9]
-
Antibacterial and Antimicrobial Properties: The pyridine nucleus is a key component of many antibacterial agents.[1] Derivatives of 3-(pyridin-3-yl)-2-oxazolidinone have shown potent activity against Gram-positive bacteria.[10] It is plausible that 3-(pyridin-2-yl)propanoic acid could serve as a scaffold for the development of new anti-infective agents.
-
Anti-inflammatory Activity: Arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The development of novel amide derivatives of arylpropionic acids has yielded compounds with significant analgesic and anti-inflammatory effects.[9]
-
Anticancer and Antioxidant Potential: Various pyridine-containing heterocyclic compounds have been investigated for their anticancer and antioxidant properties.[11] The ability of the pyridine ring to coordinate with metal ions, which can be crucial for certain enzymatic functions, makes this scaffold a target for anticancer drug design.
Applications in Drug Discovery and Development
A significant application of derivatives of 3-(pyridin-2-yl)propanoic acid is in the synthesis of complex pharmaceutical agents.
-
Intermediate for Dabigatran Etexilate: The related compound, ethyl 3-(pyridin-2-ylamino)propanoate, is a key intermediate in the synthesis of dabigatran etexilate, an oral direct thrombin inhibitor used as an anticoagulant.[4][12] This underscores the industrial relevance of this chemical scaffold in the production of modern therapeutics. The synthesis involves the reaction of 2-aminopyridine with ethyl acrylate, demonstrating a practical application of the chemistry discussed in section 3.2.[13]
-
Coordination Chemistry: The isomeric 3-(pyridin-3-yl)propanoic acid is utilized as a ligand in the synthesis of coordination polymers with various metal ions such as Ag, Cu, and Zn.[14] This application, while not directly pharmaceutical, is relevant in the field of materials science and could have implications for the development of drug delivery systems.
Safety and Toxicology
Based on available data, 3-(pyridin-2-yl)propanoic acid should be handled with appropriate safety precautions.
-
GHS Hazard Classification:
Conclusion
3-(Pyridin-2-yl)propanoic acid is a versatile chemical entity with a solid foundation in organic synthesis and significant potential in medicinal chemistry. Its structural relationship to key pharmaceutical intermediates and its embodiment of two important pharmacophores—pyridine and propanoic acid—make it a compound of continuing interest for researchers and drug development professionals. Future investigations into its direct biological activities and its use as a scaffold for novel derivatives are warranted and could lead to the discovery of new therapeutic agents.
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- Zhang, X., et al. Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Korean Chemical Society, 2011, 55(3), 483-485.
- Dail, J. M., et al. Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats. Pharmaceuticals, 2021, 14(11), 1109.
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- Al-Ghorbani, M., et al. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 2021, 26(16), 4995.
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Australian Industrial Chemicals Introduction Scheme (AICIS). Propanoic acid: Human health tier II assessment. Available from: [Link]
- Rivera, G., et al. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 2021, 26(23), 7247.
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- Kumar, A., et al. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 2020, 10(1), 1-10.
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